1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine
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Overview
Description
1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is a complex organic compound featuring a piperidine ring attached to a biphenyl structure with a chloro substituent and a sulfonyl group
Mechanism of Action
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The compound’s molecular weight (519426) suggests that it may have good oral bioavailability
Result of Action
Based on the structure and known effects of similar compounds, it is possible that the compound could have a range of effects, including modulation of protein function, alteration of cellular signaling, and potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine typically involves multiple steps. One common method includes the condensation of piperidine with a biphenyl derivative under specific conditions. For instance, piperidine can be reacted with 4-chlorobiphenyl-4-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactions and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can modify the sulfonyl group .
Scientific Research Applications
1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
1-(4-chlorophenyl)piperidine: Shares a similar piperidine structure but lacks the biphenyl and sulfonyl groups.
1-(4-bromophenyl)piperidine: Similar structure with a bromine substituent instead of chlorine.
1-(4-fluorophenyl)piperidine: Contains a fluorine substituent, offering different reactivity and properties.
Uniqueness: 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is unique due to its combination of a piperidine ring with a biphenyl structure and sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)22(20,21)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJBLXQWWCTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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